3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid 3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC10421043
InChI: InChI=1S/C19H23NO3/c1-11(2)15-13-8-9-14(15)17(19(22)23)16(13)18(21)20-10-12-6-4-3-5-7-12/h3-7,13-14,16-17H,8-10H2,1-2H3,(H,20,21)(H,22,23)
SMILES: CC(=C1C2CCC1C(C2C(=O)NCC3=CC=CC=C3)C(=O)O)C
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol

3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

CAS No.:

Cat. No.: VC10421043

Molecular Formula: C19H23NO3

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid -

Specification

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
IUPAC Name 3-(benzylcarbamoyl)-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C19H23NO3/c1-11(2)15-13-8-9-14(15)17(19(22)23)16(13)18(21)20-10-12-6-4-3-5-7-12/h3-7,13-14,16-17H,8-10H2,1-2H3,(H,20,21)(H,22,23)
Standard InChI Key GGGLJXMPHPRWIQ-UHFFFAOYSA-N
SMILES CC(=C1C2CCC1C(C2C(=O)NCC3=CC=CC=C3)C(=O)O)C
Canonical SMILES CC(=C1C2CCC1C(C2C(=O)NCC3=CC=CC=C3)C(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound features a bicyclo[2.2.1]heptane (norbornane) skeleton, a rigid bicyclic framework that imposes significant steric constraints. At position 7, a propan-2-ylidene group (=C(CH₃)₂) introduces lipophilicity and steric bulk, while position 2 hosts a carboxylic acid (-COOH) and a benzylcarbamoyl (-NH-C(=O)-CH₂C₆H₅) group. Computational models suggest the propan-2-ylidene substituent alters electron density at the bridgehead carbons, influencing reactivity.

Stereochemical Considerations

Although the stereochemistry is unspecified in most synthetic reports, molecular dynamics simulations indicate that endo configurations at the carbamoyl group enhance binding affinity to enzymatic targets. X-ray crystallography of analogous compounds reveals that exo substituents adopt equatorial orientations, minimizing ring strain.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₉H₂₃NO₃
Molecular Weight313.4 g/mol
IUPAC Name3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
logP (Predicted)3.2 ± 0.3
SolubilityLow in water; soluble in DMSO

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized through a multi-step sequence:

  • Cycloaddition: A [4 + 2] Diels-Alder reaction between cyclopentadiene and a functionalized dienophile forms the bicyclo[2.2.1]heptane core.

  • Functionalization:

    • Carboxylic Acid Introduction: Oxidation of a secondary alcohol at position 2 using Jones reagent.

    • Carbamoyl Attachment: Reaction of an intermediate isocyanate with benzylamine.

Key conditions include inert atmospheres (N₂ or Ar) and temperatures between 60–110°C, with yields ranging from 22% to 35% for critical steps.

Industrial Methodologies

Photochemical [2 + 2] cycloadditions are employed for large-scale production, leveraging UV light to generate strained intermediates. Continuous-flow reactors improve efficiency, reducing side reactions compared to batch processes.

Chemical Reactivity and Derivative Formation

Amide and Urea Formation

The carboxylic acid moiety undergoes activation to isocyanates using diphenylphosphoryl azide (DPPA), enabling reactions with amines:

Representative Reaction

  • Reagents: DPPA, triethylamine, toluene

  • Conditions: 110°C, 1 hour

  • Products: Substituted ureas (e.g., 3-[(2-phenylethyl)carbamoyl] derivative, 35% yield).

Carbamoyl Substitution

The benzylcarbamoyl group is replaced via carbonyldiimidazole (CDI)-mediated coupling:

  • Example: Reaction with 4-ethylpiperazine yields 3-(4-ethylpiperazine-1-carbonyl) derivatives (22% yield).

Comparative Reactivity

Reaction TypeReagents/ConditionsMajor ProductYield Range
Urea FormationDPPA, amines, 110°CSubstituted ureas12–35%
Amide CouplingCDI, DMF, 60°CPiperazine/aryl amides22–35%

Biological Activity and Applications

Enzyme Inhibition

The compound’s bicyclic framework interacts with kinase ATP-binding pockets, as demonstrated in molecular docking studies. Comparative assays against PI3Kγ show IC₅₀ values of 1.2 µM, outperforming simpler norbornane analogs.

Anti-Inflammatory Effects

In a rat model of carrageenan-induced paw edema, the compound reduced swelling by 42% at 50 mg/kg, comparable to indomethacin. This activity is attributed to COX-2 inhibition, though direct binding assays are pending.

Comparison with Structural Analogs

Lipophilicity and Bioavailability

CompoundlogPSolubility (µg/mL)
3-(Benzylcarbamoyl) derivative3.212 (pH 7.4)
Y206-0177 (piperazine analog)1.145 (pH 7.4)
Bicyclo[3.1.1]heptane-thiazole2.828 (pH 7.4)

The benzylcarbamoyl group enhances membrane permeability but reduces aqueous solubility compared to piperazine-containing analogs.

Stereochemical Impact

Defined stereochemistry at position 3 improves target specificity by 5-fold over racemic mixtures, as shown in kinase inhibition assays.

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